molecular formula C8H6F2N2O B2522784 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one CAS No. 813424-17-8

5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B2522784
CAS No.: 813424-17-8
M. Wt: 184.146
InChI Key: HRWISVRCOFVMGR-UHFFFAOYSA-N
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Description

5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one: is a chemical compound with the molecular formula C8H6F2N2O and a molecular weight of 184.15 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,3-difluoro-2,3-dihydro-1H-indol-2-one with an amine source, such as ammonia or an amine derivative, under suitable conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules.

Biology: Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, making it a valuable candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 3,3-Difluoro-2,3-dihydro-1H-indol-2-one
  • 5-Amino-2,3-dihydro-1H-indol-2-one
  • 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene-1-ylidene

Comparison: Compared to similar compounds, 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both amino and difluoro groups. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-3,3-difluoro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWISVRCOFVMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(C(=O)N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813424-17-8
Record name 5-amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one
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